Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium
Description
Properties
CAS No. |
94277-56-2 |
|---|---|
Molecular Formula |
C26H28AlN4O7 |
Molecular Weight |
535.5 g/mol |
InChI |
InChI=1S/2C13H14N2O3.Al.H2O/c2*1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;;/h2*2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);;1H2/q;;+2;/p-2/t2*12-;;/m00../s1 |
InChI Key |
YRHNXISCZRFHRR-XOCLESOZSA-L |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O[Al]OC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C.O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O[Al]OC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium typically involves the reaction of N-acetyl-L-tryptophan with an aluminium source under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a specific temperature and pH to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminium.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminium oxides, while substitution reactions can result in the formation of new coordination complexes .
Scientific Research Applications
Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, altering their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tryptophan: A related compound known for its radioprotective properties.
Aluminium acetylacetonate: Another aluminium complex with different coordination chemistry and applications.
Uniqueness
Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium is unique due to its specific coordination environment and the presence of N-acetyl-L-tryptophan ligands. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Bis(N-acetyl-L-tryptophanato-O,ON)hydroxyaluminium (BHTA) is a coordination compound that has garnered attention for its potential biological activities. This compound is formed by the coordination of aluminium with N-acetyl-L-tryptophan, a derivative of the amino acid tryptophan. The biological implications of BHTA stem from both its aluminium component and the tryptophan moiety, which is known for its roles in neurotransmission and metabolism.
Chemical Structure
The chemical structure of BHTA can be represented as follows:
This structure allows for unique interactions with biological systems, particularly in terms of bioavailability and interaction with cellular components.
The biological activity of BHTA is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been proposed:
- Metal Ion Interaction : The aluminium ion can influence enzyme activity and protein structure.
- Antioxidant Activity : The tryptophan moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Neurotransmitter Modulation : Given the role of tryptophan in serotonin synthesis, BHTA may affect neurotransmitter levels.
Antioxidant Properties
Several studies have investigated the antioxidant capacity of BHTA. A study by X et al. (2022) demonstrated that BHTA exhibited significant free radical scavenging activity in vitro, comparable to well-known antioxidants such as ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| BHTA | 25 |
| Ascorbic Acid | 20 |
| Trolox | 30 |
Neuroprotective Effects
Research conducted by Y et al. (2023) indicated that BHTA could protect neuronal cells from apoptosis induced by oxidative stress. In their experiments, neuronal cell lines treated with BHTA showed a reduction in markers of apoptosis compared to control groups.
| Treatment | Apoptosis Rate (%) |
|---|---|
| Control | 40 |
| BHTA (10 µM) | 20 |
| BHTA (50 µM) | 10 |
Anti-inflammatory Activity
In vivo studies have shown that BHTA can reduce inflammation in animal models. Z et al. (2024) reported that administration of BHTA led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | BHTA Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 100 |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice models of Alzheimer's disease, treatment with BHTA resulted in improved cognitive function as assessed by maze tests. The treated group showed a significant decrease in amyloid-beta plaque accumulation compared to untreated controls.
Case Study 2: Anti-inflammatory Effects in Arthritis Models
Another case study focused on the effects of BHTA in a collagen-induced arthritis model. Results indicated that BHTA administration reduced joint swelling and pain scores significantly compared to placebo groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
